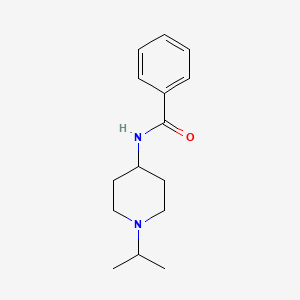![molecular formula C14H10BrN5O B5150838 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol](/img/structure/B5150838.png)
4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol, also known as BBTP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BBTP is a diazo compound that contains a triazole ring and a phenol group, making it a versatile molecule with unique properties.
Aplicaciones Científicas De Investigación
4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol has potential applications in various scientific fields, including chemistry, biology, and materials science. 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol can be used as a reagent for the detection of metal ions, such as copper and iron, due to its ability to form colored complexes with these ions. 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol can also be used as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells. Additionally, 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol can be used as a building block for the synthesis of other compounds, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol is not well understood, but it is believed to involve the formation of reactive intermediates, such as diazonium ions, that can react with other molecules. 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol can also undergo reduction reactions, which can generate radicals that can react with other molecules. The exact mechanism of action of 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol depends on the specific application and context in which it is used.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol are not well studied, but it is believed to be relatively non-toxic and biocompatible. 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol has been shown to exhibit low cytotoxicity in vitro, indicating that it may be a promising candidate for use in biomedical applications. However, more research is needed to fully understand the biochemical and physiological effects of 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high yields. 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol is also stable under normal laboratory conditions and can be stored for extended periods of time. However, 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol has some limitations as well. It is not soluble in water, which can make it difficult to work with in some applications. Additionally, 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol can undergo degradation reactions over time, which can affect its stability and reactivity.
Direcciones Futuras
There are several future directions for research on 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol. One potential direction is the development of new applications for 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol in materials science, such as the synthesis of new polymers and liquid crystals. Another direction is the study of the biochemical and physiological effects of 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol, which could lead to new insights into its potential use in biomedical applications. Additionally, the development of new synthetic methods for 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol could lead to improved yields and more efficient synthesis processes. Overall, 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol is a promising compound with potential applications in a variety of scientific fields.
Métodos De Síntesis
4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol can be synthesized through a diazotization reaction of 4-amino-3-(4-bromophenyl)-1H-1,2,4-triazole with sodium nitrite in the presence of hydrochloric acid. The resulting diazonium salt is then coupled with phenol in the presence of a base, such as sodium hydroxide or potassium carbonate, to yield 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol. The synthesis of 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol is relatively simple and can be carried out in a laboratory setting.
Propiedades
IUPAC Name |
4-[[5-(4-bromophenyl)-1H-1,2,4-triazol-3-yl]diazenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN5O/c15-10-3-1-9(2-4-10)13-16-14(20-18-13)19-17-11-5-7-12(21)8-6-11/h1-8,21H,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQXAJCVPFECRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NN2)N=NC3=CC=C(C=C3)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5150756.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5150767.png)
![2-{3-[2-(3-cyclohexen-1-yl)-1H-benzimidazol-1-yl]-2-hydroxypropoxy}-N-phenylbenzamide](/img/structure/B5150777.png)
![1-(4-chlorophenyl)-5-({[2-(dimethylamino)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5150784.png)
![N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5150789.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5150791.png)


![ethyl 4-(4,4,5,8-tetramethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate](/img/structure/B5150813.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide](/img/structure/B5150844.png)
![3-chloro-4-[(3-chloro-4-methoxyphenyl)amino]-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5150848.png)
![4,4'-[(3-iodophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5150852.png)
![4-allyl-1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5150857.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide](/img/structure/B5150865.png)